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The following table summarizes key efficacy findings from clinical studies of afuresertib in patients with

advanced hematologic malignancies.

Malignancy Type Clinical Activity /| Response Study Details

| Multiple Myeloma (MM) | Partial Response (PR): 3 patients Minimal Response (MR): 3 patients [1] [2] |
Phase 1 study (N=73); patients were heavily pretreated (median of 5.5 prior lines of therapy) [1]. | | Non-
Hodgkin Lymphoma (NHL) | Clinical activity observed [1] | Phase 1 study [1]. | | Langerhans Cell
Histiocytosis (LCH) | Clinical activity observed [1] | Phase 1 study [1]. | | Hodgkin Disease (HD) | Clinical
activity observed [1] | Phase 1 study [1]. |

Preclinical Evidence and Mechanism of Action

Afuresertib is a potent, oral, ATP-competitive, and reversible pan-AKT kinase inhibitor that targets all

three AKT isoforms (AKT1, AKT2, AKT3) [3] [4].

e Potency: It exhibits low-nanomolar inhibitory activity with Kis of 0.08 nM for AKT1, 2 nM for AKT2,
and 2.6 nM for AKT3 [4] [5].

e Preclinical Activity: The drug potently inhibited cell proliferation in a wide panel of hematologic
cancer cell lines, with a high frequency of sensitivity in T-cell acute lymphoblastic leukemia (T-
ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma
(NHL) [1].
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¢ Mechanism: In sensitive T-ALL cell lines, afuresertib induced apoptosis, evidenced by the
accumulation of a sub-G1 population and increased caspase-3/7 activity in a dose-dependent manner

[1].

The diagram below illustrates the role of AKT in cancer signaling and the mechanism of afuresertib.
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Dosing, Safety, and Tolerability

¢ Maximum Tolerated Dose (MTD): The MTD for afuresertib as a single agent was established at
125 mg per day [1]. When combined with bortezomib and dexamethasone, the MTD was higher, at
150 mg per day [6].

¢ Most Frequent Adverse Events: The most common side effects were generally Grade 1-2 and
manageable, including nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [1]. In
combination therapy, diarrhea, fatigue, and thrombocytopenia were more frequent [6].

¢ Dose-Limiting Toxicities (DLTs): Liver function test abnormalities were the DLTs that defined the
single-agent MTD [1]. In combination therapy, rash was also a common DLT [6].

Activity in Combination Therapy

A phase 1b study evaluated afuresertib in combination with bortezomib and dexamethasone in patients with

relapsed/refractory multiple myeloma [6].

o Efficacy: The confirmed overall response rate (ORR) was 41% in the dose-escalation cohort (N=34)
and 61% in the initial patients from the expansion cohort (N=23) [6].

¢ Patient Population: Patients were heavily pretreated (median of 3.5 prior lines), with 88% previously
exposed to proteasome inhibitors and 85% exposed to both proteasome inhibitors and
immunomodulatory drugs [6].

Biomarker Insights and Future Directions

e Biomarker Analysis: In a phase Il ovarian cancer trial, an exploratory analysis suggested that
patients with tumors positive for phospho-AKT might derive greater benefit from afuresertib
combination therapy [3]. This highlights a potential strategy for identifying responsive patients.

¢ Synergistic Potential: Computational modeling in other cancers, like melanoma and colorectal
cancer, has predicted that simultaneous inhibition of AKT and other pathway nodes (such as MDM2
or mTOR) could be a highly effective strategy [7] [8], though this remains to be validated clinically in
hematologic malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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